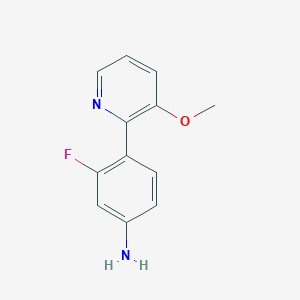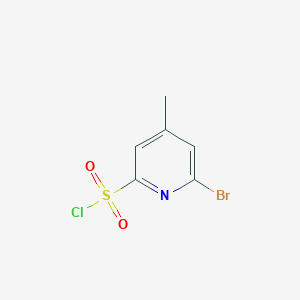
(3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone: is a complex organic compound that features a unique combination of functional groups, including a bromomethyl group, a trifluoromethyl group, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Azides, ethers, thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be modified to enhance its pharmacological properties, such as increasing its binding affinity to specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with specific enzymes or receptors, leading to a biological response. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-fluorophenyl)methanone
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-methylphenyl)methanone
- (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-nitrophenyl)methanone
Uniqueness: The presence of the chlorophenyl group in (3-(Bromomethyl)-2-(trifluoromethyl)-1H-indol-1-yl)(4-chlorophenyl)methanone distinguishes it from other similar compounds. The chlorine atom can participate in additional interactions, such as halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the combination of bromomethyl and trifluoromethyl groups provides a unique reactivity profile, making this compound versatile for various chemical transformations.
Eigenschaften
Molekularformel |
C17H10BrClF3NO |
|---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
[3-(bromomethyl)-2-(trifluoromethyl)indol-1-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H10BrClF3NO/c18-9-13-12-3-1-2-4-14(12)23(15(13)17(20,21)22)16(24)10-5-7-11(19)8-6-10/h1-8H,9H2 |
InChI-Schlüssel |
KGGSMZFRRLZXBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


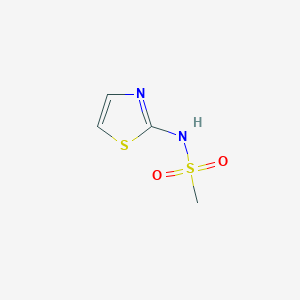
![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)
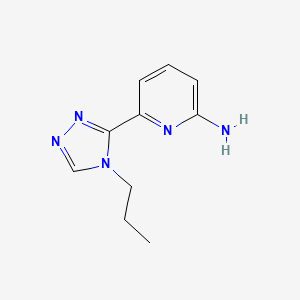

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)

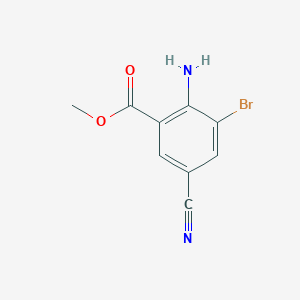

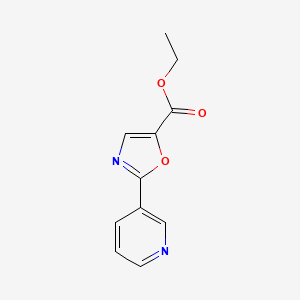
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)

![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
